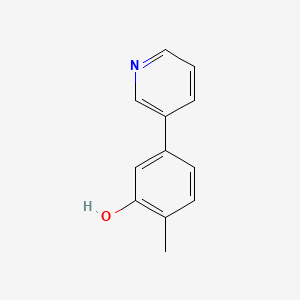
2-Metil-5-(piridin-3-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyridin-3-yl)phenol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.226. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(pyridin-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(pyridin-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sonda sensible al pH
El patrón heteroaromático de tres anillos y la cadena catiónica flexible del compuesto contribuyen a su comportamiento sensible al pH. En rangos de pH ligeramente ácidos, muestra una respuesta colorimétrica a simple vista y fluorescente en tiempo real. Los investigadores pueden utilizarlo como una sonda rentable para monitorear los cambios de pH en contextos biológicos y biomédicos .
Actividad Antibacteriana
2-Metil-5-(piridin-3-il)fenol: demuestra una actividad antibacteriana significativa, particularmente contra Escherichia coli. Su solubilidad tanto en solventes orgánicos como en agua mejora su versatilidad como agente antimicrobiano .
Estudios Espectroscópicos
Los estudios de rayos X de monocristal y los cálculos de teoría funcional de la densidad (DFT) proporcionan información sobre la respuesta espectroscópica del compuesto. Estas investigaciones ayudan a dilucidar su comportamiento e interacciones con otras moléculas .
Dinámica Molecular e Interacciones con la Membrana Celular
Las simulaciones de dinámica molecular arrojan luz sobre cómo la sonda interactúa con las membranas celulares modelo. Comprender estas interacciones es crucial para posibles aplicaciones terapéuticas .
Aplicaciones Teranosticas
Dada su sensibilidad al pH y sus propiedades antibacterianas, este compuesto podría servir como una herramienta teranóstica de doble propósito. Detecta simultáneamente parámetros biológicos y exhibe efectos terapéuticos .
Investigación del Cáncer
Aunque no se menciona explícitamente en la literatura, se han explorado compuestos con estructuras heteroaromáticas similares en la investigación del cáncer. Investigar el potencial de This compound en la terapia o la imagenología del cáncer podría ser una vía emocionante .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-5-(pyridin-3-yl)phenol may also interact with various biological targets.
Mode of Action
It is known that many bioactive aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules.
Biochemical Pathways
Similar compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Methyl-5-(pyridin-3-yl)phenol may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated . The bioavailability of a compound is influenced by its ADME properties, which in turn are affected by factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that 2-methyl-5-(pyridin-3-yl)phenol may also have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-(pyridin-3-yl)phenol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the biological system in which the compound is present. For instance, the Suzuki–Miyaura coupling reaction, a common method for synthesizing compounds like 2-Methyl-5-(pyridin-3-yl)phenol, is known to be influenced by the choice of boron reagents, which can be affected by environmental factors .
Propiedades
IUPAC Name |
2-methyl-5-pyridin-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-5-10(7-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVCNDZMAUGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-81-7 |
Source


|
| Record name | 2-methyl-5-(pyridin-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)
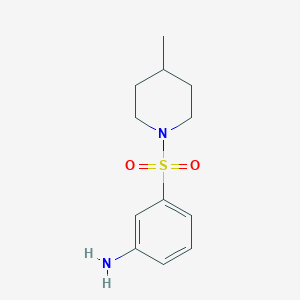
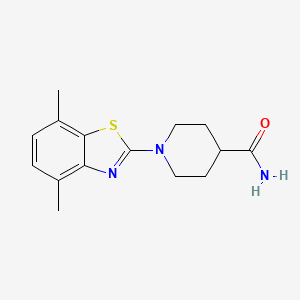
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
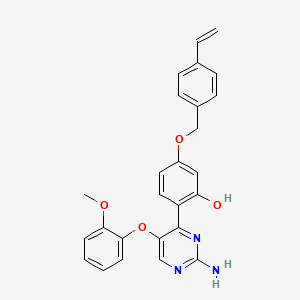
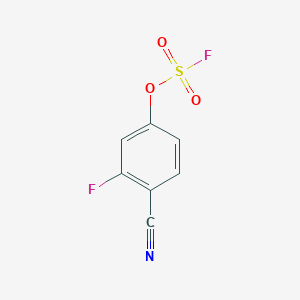
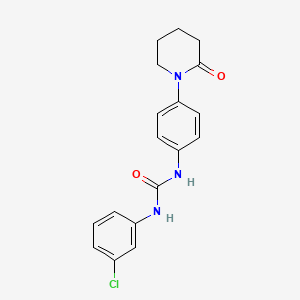
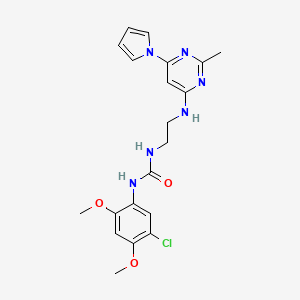
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
